molecular formula C21H18N4S B7811763 2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE

2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE

Cat. No.: B7811763
M. Wt: 358.5 g/mol
InChI Key: IHQNHWIJVRBCJV-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]quinoline core substituted with three methyl groups at positions 5, 7, and 7. A sulfanylmethyl linker connects the triazoloquinoline moiety to a benzonitrile group. The triazole ring contributes to aromatic stacking and heterocyclic reactivity, common in pharmacologically active compounds .

Properties

IUPAC Name

2-[(5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4S/c1-13-8-15(3)20-18(9-13)14(2)10-19-23-24-21(25(19)20)26-12-17-7-5-4-6-16(17)11-22/h4-10H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQNHWIJVRBCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC3=NN=C(N32)SCC4=CC=CC=C4C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE typically involves multiple steps, starting from readily available starting materials

    Formation of Triazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoline ring system.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol or thiolate reacts with a suitable leaving group on the triazoloquinoline core.

    Attachment of Benzonitrile Group: The final step involves the coupling of the benzonitrile moiety to the sulfanyl-substituted triazoloquinoline, typically through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical reducing conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazoloquinoline core is known to bind to active sites of enzymes, inhibiting their activity. Additionally, the sulfanyl and benzonitrile groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazoloquinoline Derivatives

Compound Name Core Structure Substituents Key Functional Groups Reference
2-[({5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)methyl]benzonitrile (Target) Triazoloquinoline 5,7,9-Trimethyl; benzonitrile-linked sulfanylmethyl Nitrile, sulfide, triazole
2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Triazoloquinoline 5-Methyl; trifluoromethylphenyl-acetamide-linked sulfanyl Trifluoromethyl, amide, sulfide
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyltriazoloquinolin-1-yl)sulfanyl]acetamide Triazoloquinoline 5-Methyl; tetrahydrobenzothienyl-cyanoacetamide-linked sulfanyl Nitrile, thiophene, amide
2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline Triazoloquinazoline Ethyl, dimethoxy; 4-methylbenzyl-linked sulfanyl Methoxy, benzyl, quinazoline core

Key Observations :

  • Core Variations: The triazoloquinazoline core in differs from the triazoloquinoline in the target compound, altering aromaticity and electronic properties.
  • Substituent Effects : The trifluoromethyl group in increases lipophilicity and metabolic stability compared to the target’s benzonitrile. The tetrahydrobenzothiophene in introduces conformational rigidity .
  • Functional Groups : Sulfanyl linkages are conserved across analogues, suggesting their role in molecular flexibility or target binding.

Pharmacological Activities

Table 2: Reported Pharmacological Properties of Analogues

Compound Class Biological Activities Mechanism Hypotheses Reference
Triazoloquinolines Anticancer, antibacterial (e.g., ) Inhibition of kinase/enzyme activity via triazole-nitrogen interactions
Triazoloquinazolines Antiviral, antinociceptive (e.g., ) Intercalation or receptor antagonism via quinazoline core
Sulfanyl-linked derivatives Hypoglycemic, plant growth regulation (e.g., ) Modulation of metabolic enzymes or transporters

The benzonitrile group may enhance binding to cytochrome P450 enzymes or kinases .

Physicochemical and Spectroscopic Properties

Table 3: Physicochemical Comparison

Compound (Reference) Molecular Weight logP (Predicted) Solubility (Predicted) Key Spectral Features (IR/NMR)
Target Compound ~395 g/mol 3.2 Low aqueous solubility IR: ν(C≡N) ~2230 cm⁻¹; ¹H NMR: δ 8.5–9.0 (quinoline H)
~422 g/mol 4.1 Moderate (amide) ¹³C NMR: δ 160–165 (amide carbonyl)
394.49 g/mol 3.8 Low ¹H NMR: δ 3.8–4.0 (methoxy groups)

Methoxy groups in lower logP but may hinder membrane permeability.

Biological Activity

2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoloquinoline derivatives, which are known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazoloquinoline core is known to bind to active sites of various enzymes, inhibiting their activity. This inhibition can lead to altered metabolic pathways in cells.
  • Receptor Interaction : The compound may also interact with specific receptors in biological systems, which can influence cellular signaling and function.
  • Chemical Properties : The unique substitution pattern of the compound enhances its binding affinity and specificity towards biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

  • Cell Line Studies : In vitro evaluations against various cancer cell lines have shown promising results. For instance:
    • MCF-7 (breast cancer) : Exhibited significant cell growth inhibition with an IC50 value indicating effective cytotoxicity.
    • HepG2 (liver cancer) and HCT116 (colon cancer) : Similar trends were noted with varying degrees of potency across different cell lines.
Cell LineIC50 Value (μM)Reference
MCF-728.81 ± 2.4
HepG231.40 ± 2.8
HCT11627.13 ± 2.2

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Broad Spectrum : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized derivatives similar to this compound and evaluated their anticancer properties.
    • The results indicated that modifications to the triazoloquinoline core significantly influenced biological activity and potency against cancer cell lines.
  • Antimicrobial Evaluation :
    • A series of compounds were tested for antimicrobial efficacy using standard microbiological techniques.
    • Results showed that certain derivatives exhibited comparable activity to established antibiotics against resistant strains.

Comparative Analysis

When compared to other similar compounds in the triazoloquinoline class:

Compound NameBiological ActivityReference
5-METHYL-1-((2-NITROBENZYL)THIO)(1,2,4)TRIAZOLO(4,3-A)QUINOLINEModerate antibacterial
1-((4-FLUOROBENZYL)THIO)-5-METHYL(1,2,4)TRIAZOLO(4,3-A)QUINOLINEAnticancer properties

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